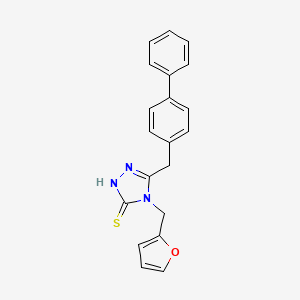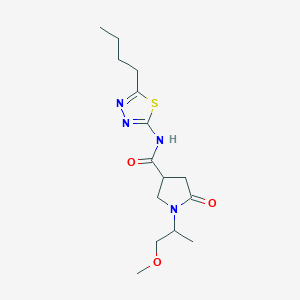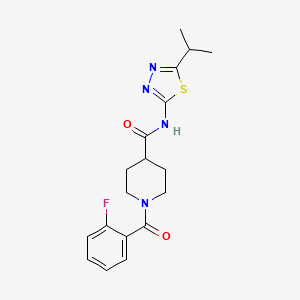
N-(4-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
描述
N-(4-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide, commonly referred to as APP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties in various fields.
作用机制
The exact mechanism of action of APP is not fully understood. However, it is believed that APP exerts its pharmacological effects by modulating various signaling pathways, such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway. In addition, APP has been shown to interact with various receptors, such as the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the sigma-1 receptor.
Biochemical and Physiological Effects
APP has been shown to have various biochemical and physiological effects in different systems. For instance, APP has been reported to increase the levels of intracellular calcium ions, activate the Nrf2/ARE pathway, and decrease the levels of pro-inflammatory cytokines. Moreover, APP has been shown to modulate the activity of various enzymes, such as acetylcholinesterase, monoamine oxidase, and caspases.
实验室实验的优点和局限性
APP has several advantages for use in laboratory experiments, such as its high purity, stability, and solubility in various solvents. Moreover, APP can be easily synthesized in large quantities using cost-effective methods. However, there are also some limitations associated with the use of APP in laboratory experiments, such as its potential toxicity, limited bioavailability, and lack of selectivity for specific targets.
未来方向
There are several potential future directions for the study of APP. One direction is to investigate the use of APP in combination with other drugs or therapies for the treatment of various diseases. Another direction is to explore the potential use of APP as a diagnostic tool for the early detection of diseases. Moreover, further studies are needed to elucidate the exact mechanism of action of APP and its potential targets. Finally, the development of more selective and potent derivatives of APP could lead to the discovery of novel therapeutics for various diseases.
Conclusion
In conclusion, N-(4-acetylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APP has been studied for its pharmacological properties in various fields, including cancer, neurodegenerative diseases, and psychiatric disorders. Although there are some limitations associated with the use of APP in laboratory experiments, its potential future directions make it an interesting compound for further investigation.
科学研究应用
APP has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and psychiatric disorders. Several studies have reported the anticancer properties of APP, which include inhibition of tumor cell growth, induction of apoptosis, and suppression of angiogenesis. In addition, APP has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Moreover, APP has been studied for its potential use in the treatment of psychiatric disorders, such as anxiety and depression.
属性
IUPAC Name |
N-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-13(23)14-3-5-15(6-4-14)20-17(24)22-11-9-21(10-12-22)16-18-7-2-8-19-16/h2-8H,9-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMOMBAWZFYTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl {7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4696072.png)


![methyl (3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)carbamate](/img/structure/B4696098.png)
![5-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4696104.png)


![methyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4696120.png)
![methyl 3-[({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4696132.png)
![2-[(4-bromobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4696133.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4696143.png)
![3-(1,3-benzodioxol-5-yl)-4-ethyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4696149.png)

![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4696164.png)